An In-depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methylsulfonyl)piperidin-4-amine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its piperidine core is a common scaffold in many biologically active molecules, and the presence of a methylsulfonyl group and a primary amine provides versatile points for chemical modification. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 1-(Methylsulfonyl)piperidin-4-amine and its hydrochloride salt, tailored for professionals in the field of chemical research and pharmaceutical development.
Chemical and Physical Properties
1-(Methylsulfonyl)piperidin-4-amine is typically available as a solid, and its hydrochloride salt is readily soluble in water and other common solvents.[1] Key physicochemical properties are summarized in the tables below.
Table 1: Properties of 1-(Methylsulfonyl)piperidin-4-amine
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O₂S | [2] |
| Molecular Weight | 178.25 g/mol | [2] |
| Appearance | Solid | |
| CAS Number | 402927-97-3 | [3] |
| IUPAC Name | 1-(methylsulfonyl)piperidin-4-amine | [2][3] |
| SMILES | CS(=O)(=O)N1CCC(CC1)N | [2][3] |
| InChI Key | FLQSRSQNICPZIH-UHFFFAOYSA-N | [2][3] |
Table 2: Properties of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₁₅ClN₂O₂S | [4][5][6] |
| Molecular Weight | 214.71 g/mol | [5] |
| Appearance | Solid | [1] |
| Boiling Point | 328.3°C | [7] |
| Solubility | Easily soluble in water and other common solvents | [1] |
| Storage Conditions | Room temperature, sealed in a dry environment | [1] |
| CAS Number | 651057-01-1 | [4][5][6] |
Synthesis and Experimental Protocols
The primary synthetic route to 1-(Methylsulfonyl)piperidin-4-amine involves the protection of the 4-amino group of a piperidine derivative, followed by sulfonylation of the piperidine nitrogen, and subsequent deprotection. A common starting material is 4-aminopiperidine.
General Synthesis Workflow
Caption: General synthesis workflow for 1-(Methylsulfonyl)piperidin-4-amine.
Detailed Experimental Protocol: Synthesis from tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
This protocol outlines the deprotection of the Boc-protected intermediate to yield the final product.
Materials:
-
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Methanol (MeOH)
-
Polymer-supported bicarbonate resin (e.g., PL-HCO3 MP resin)
-
Water
Procedure:
-
Dissolve 6.30 g (22.63 mmol) of tert-butyl (1-methylsulfonyl-piperidin-4-yl)-carbamate in 74 mL of dichloromethane (DCM).[8]
-
To the solution, add 17.4 mL (226 mmol) of trifluoroacetic acid (TFA).[8]
-
Stir the reaction mixture at room temperature for 16 hours.[8]
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.[8]
-
Dilute the crude product with diethyl ether at 40°C.[8]
-
Collect the resulting precipitate by filtration, wash it with water, and dry it.[8]
-
Dissolve the dried product in methanol (MeOH).[8]
-
Add a polymer-supported bicarbonate resin to the methanol solution and stir the suspension for several minutes.[8]
-
Remove the resin by filtration.[8]
-
Remove the solvent from the filtrate by distillation under reduced pressure to yield 1-methylsulfonyl-piperidin-4-ylamine.[8]
Expected Yield: Approximately 4.00 g (99%).[8] Analysis: The product can be characterized by ESI-MS, with an expected [M+H]⁺ peak at m/z 179.[8]
Applications in Drug Discovery
1-(Methylsulfonyl)piperidin-4-amine is a valuable intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors. The piperidine moiety often serves as a scaffold to correctly orient functional groups for optimal binding to the target protein, while the primary amine provides a convenient handle for further chemical elaboration.
Role as a Building Block in Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[9][10][11] Several inhibitors targeting kinases within this pathway have been developed, and derivatives of 1-(methylsulfonyl)piperidin-4-amine have been investigated as components of these inhibitors.
For instance, this compound is a key fragment in the synthesis of the CDK inhibitor Ebvaciclib (PF-06873600), which has been investigated in clinical trials for cancer treatment.[12] The synthesis of such complex molecules often involves the coupling of the 1-(methylsulfonyl)piperidin-4-amine core with other heterocyclic systems.
Illustrative Synthetic Application: Pathway to a Kinase Inhibitor Core
The following diagram illustrates a generalized workflow for the utilization of 1-(Methylsulfonyl)piperidin-4-amine in the synthesis of a hypothetical kinase inhibitor.
Caption: Generalized workflow for synthesizing a kinase inhibitor.
Safety and Handling
While 1-(Methylsulfonyl)piperidin-4-amine hydrochloride is generally considered relatively safe under proper handling conditions, it is a chemical substance that may pose health and environmental risks.[1] It is essential to follow appropriate safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Always refer to the relevant safety data sheets (SDS) and adhere to local safety regulations when handling this compound in a laboratory or industrial setting.[1]
Conclusion
1-(Methylsulfonyl)piperidin-4-amine is a key synthetic intermediate with significant applications in the field of drug discovery and development. Its versatile structure allows for the creation of a diverse range of complex molecules, particularly kinase inhibitors for cancer therapy. This guide provides essential information on its chemical properties, a detailed synthetic protocol, and insights into its applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
- 1. biosynce.com [biosynce.com]
- 2. Buy 1-(Methylsulfonyl)piperidin-4-amine | 402927-97-3 [smolecule.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 1stsci.com [1stsci.com]
- 5. Buy 1-(Methylsulfonyl)piperidin-4-amine hydrochloride | 651057-01-1 [smolecule.com]
- 6. echemi.com [echemi.com]
- 7. 1-(Methylsulfonyl)piperidin-4-amine hydrochloride [myskinrecipes.com]
- 8. 1-(METHYLSULFONYL)PIPERIDIN-4-AMINE | 402927-97-3 [chemicalbook.com]
- 9. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. medchemexpress.com [medchemexpress.com]

